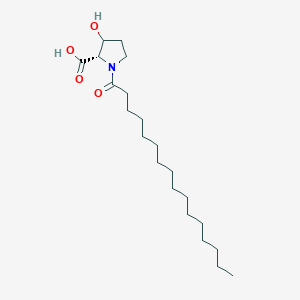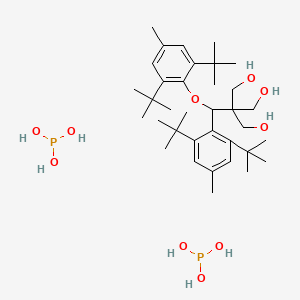
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is a complex organic compound that features a combination of phenolic and phosphorous acid functionalities. This compound is notable for its sterically hindered phenolic groups, which contribute to its stability and reactivity. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite typically involves the following steps:
Formation of the Phenolic Intermediate: The initial step involves the alkylation of 2,6-ditert-butyl-4-methylphenol with a suitable alkylating agent to form the phenolic intermediate.
Introduction of the Hydroxymethyl Group: The phenolic intermediate is then reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group.
Phosphorous Acid Addition: Finally, the hydroxymethylated phenolic intermediate is reacted with phosphorous acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction temperatures can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a stabilizer for polymers and as an antioxidant in various formulations. Its sterically hindered phenolic groups provide excellent stability against oxidative degradation.
Biology
In biological research, the compound is used to study the effects of sterically hindered phenols on cellular processes. It has been shown to exhibit antioxidant properties, making it useful in studies related to oxidative stress.
Medicine
In medicine, the compound’s antioxidant properties are explored for potential therapeutic applications, including the treatment of diseases associated with oxidative stress.
Industry
In the industrial sector, the compound is used as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The sterically hindered phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The phosphorous acid moiety may also contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol: A simpler phenolic compound with similar antioxidant properties.
2,6-Ditert-butyl-4-methylphenoxyacetic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.
2,6-Ditert-butyl-4-methylphenylphosphonic acid: A compound with a phosphonic acid group instead of a phosphorous acid group.
Uniqueness
The unique combination of sterically hindered phenolic groups and a phosphorous acid moiety in Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust antioxidant properties.
Properties
IUPAC Name |
2-[(2,6-ditert-butyl-4-methylphenoxy)-(2,6-ditert-butyl-4-methylphenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol;phosphorous acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O4.2H3O3P/c1-22-15-24(31(3,4)5)28(25(16-22)32(6,7)8)30(35(19-36,20-37)21-38)39-29-26(33(9,10)11)17-23(2)18-27(29)34(12,13)14;2*1-4(2)3/h15-18,30,36-38H,19-21H2,1-14H3;2*1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXXBJOJIHQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)C(C(CO)(CO)CO)OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)C(C)(C)C.OP(O)O.OP(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8071358.png)


![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B8071384.png)
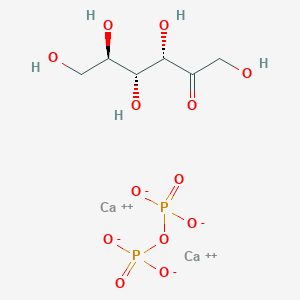
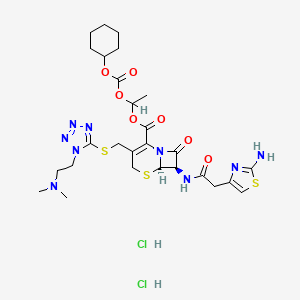
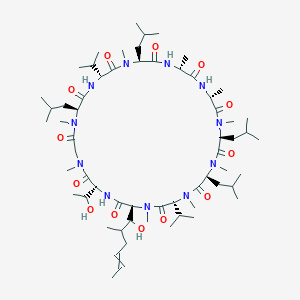

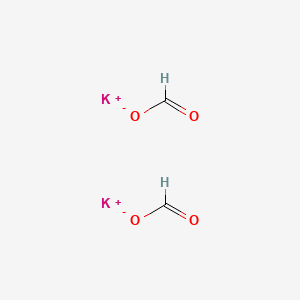
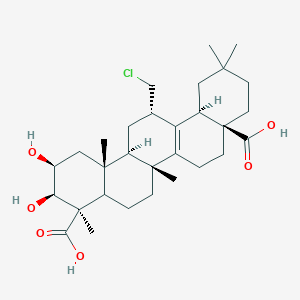
![calcium;3-oxo-4-[(1-sulfonatonaphthalen-2-yl)hydrazinylidene]naphthalene-2-carboxylate](/img/structure/B8071428.png)

